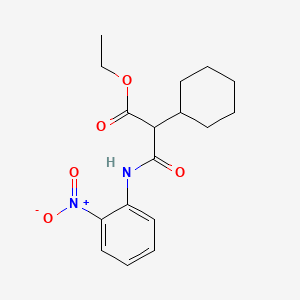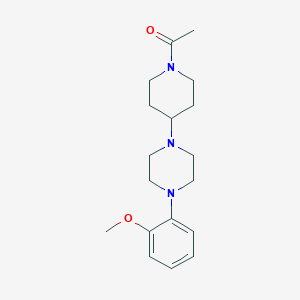![molecular formula C18H21Cl2N2O6P B5097537 N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-3-nitroaniline](/img/structure/B5097537.png)
N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-3-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-3-nitroaniline is a complex organic compound characterized by its unique chemical structure, which includes dichloro, methoxy, diethoxyphosphorylmethyl, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-3-nitroaniline typically involves multiple steps, including the introduction of the dichloro and methoxy groups, followed by the incorporation of the diethoxyphosphorylmethyl and nitro groups. Common reagents used in these reactions include phosphorus oxychloride, diethyl phosphite, and nitric acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and minimize waste, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-3-nitroaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives from reduction reactions and halogenated derivatives from substitution reactions .
Wissenschaftliche Forschungsanwendungen
N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-3-nitroaniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-3-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichloro-2-methoxyphenyl derivatives: These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties.
Diethoxyphosphorylmethyl derivatives: These compounds have similar phosphorus-containing groups, which influence their reactivity and applications.
Nitroaniline derivatives:
Uniqueness
N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-3-nitroaniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-3-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N2O6P/c1-4-27-29(25,28-5-2)18(15-9-12(19)10-16(20)17(15)26-3)21-13-7-6-8-14(11-13)22(23)24/h6-11,18,21H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABSPHBYZYBDFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=C(C(=CC(=C1)Cl)Cl)OC)NC2=CC(=CC=C2)[N+](=O)[O-])OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N2O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dimethyl-N-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]cyclohexan-1-amine](/img/structure/B5097461.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-ethylphenyl)butanamide](/img/structure/B5097476.png)

![3,3-dimethyl-10-pentanoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5097482.png)
![1-(4-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5097486.png)
![N-CYCLOPROPYL-2-[(5-METHYL-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B5097494.png)
![5-chloro-2-(ethylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B5097497.png)
![1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B5097505.png)
![(5E)-3-Ethyl-2-sulfanylidene-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B5097523.png)
![3-(4-benzyl-1-piperidinyl)-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5097544.png)

![2-(4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-2-METHOXYPHENOXY)ACETONITRILE](/img/structure/B5097551.png)
![N-{[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5097560.png)
